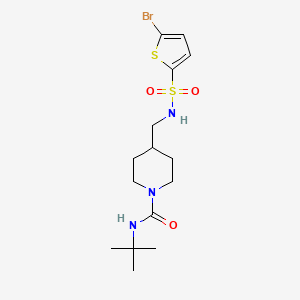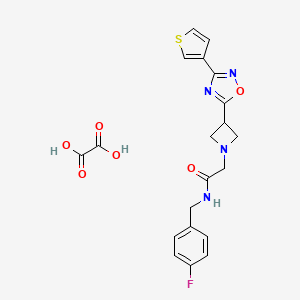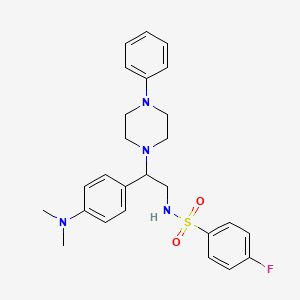
4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-bromothiophene-2-sulfonamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H24BrN3O3S2 and its molecular weight is 438.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in N-heterocycle Synthesis
Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology is particularly effective for generating structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are crucial motifs in many natural products and therapeutic agents. The review by Philip et al. (2020) highlights these applications, underscoring the significance of sulfinamide-mediated asymmetric synthesis in accessing a wide array of biologically relevant structures R. Philip, S. Radhika, P. Saranya, & G. Anilkumar, 2020.
Sulfonamides in Drug Development
Sulfonamides as Therapeutic Agents : The sulfonamide group is a staple in pharmaceutical chemistry, contributing to a wide range of clinically used drugs across various therapeutic categories. Carta et al. (2012) review the evolution of sulfonamides in drug development, from diuretics and carbonic anhydrase inhibitors to novel anticancer and kinase inhibitor drugs. This review emphasizes the adaptability of the sulfonamide moiety in addressing diverse therapeutic targets, including its role in emerging drugs like pazopanib, a multi-targeted receptor tyrosine kinase inhibitor F. Carta, A. Scozzafava, & C. Supuran, 2012.
Sulfonamide Inhibitors
Broad-Spectrum Inhibitory Activity : Gulcin and Taslimi (2018) provide an overview of sulfonamide compounds' significance as inhibitors against a wide range of enzymes and targets, highlighting their roles in treating bacterial infections and other conditions. This review underscores the primary sulfonamides' enduring importance in generating valuable drugs and drug candidates, including those with antiviral, anticancer, and anti-inflammatory activities I. Gulcin & Parham Taslimi, 2018.
Environmental and Health Impacts
Degradation and Toxicity Studies : The environmental persistence and potential health impacts of sulfonamide antibiotics, as detailed by Liu and Avendaño (2013), illustrate the broader context of sulfonamide research. Their review on microbial degradation pathways and the environmental fate of these compounds provides essential insights into managing and mitigating the risks associated with widespread sulfonamide use Jinxia Liu & Sandra Mejia Avendaño, 2013.
Eigenschaften
IUPAC Name |
4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]-N-tert-butylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrN3O3S2/c1-15(2,3)18-14(20)19-8-6-11(7-9-19)10-17-24(21,22)13-5-4-12(16)23-13/h4-5,11,17H,6-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXJJYHYSJUFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)


![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3,4-dimethylbenzenesulfonamido)propanoate](/img/structure/B2665211.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2665212.png)
![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)
![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)


![8-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2665221.png)

